![molecular formula C21H17I B12576397 1,1'-[1-(2-Iodophenyl)prop-1-ene-3,3-diyl]dibenzene CAS No. 485755-50-8](/img/structure/B12576397.png)
1,1'-[1-(2-Iodophenyl)prop-1-ene-3,3-diyl]dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[1-(2-Iodophenyl)prop-1-ene-3,3-diyl]dibenzene is an organic compound characterized by the presence of an iodophenyl group attached to a propene backbone, which is further connected to two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1-(2-Iodophenyl)prop-1-ene-3,3-diyl]dibenzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-iodophenylpropene and dibenzene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a palladium-catalyzed coupling reaction. The reaction temperature, solvent, and catalyst concentration are carefully optimized to achieve high yields.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in pure form.
Industrial Production Methods
In an industrial setting, the production of 1,1’-[1-(2-Iodophenyl)prop-1-ene-3,3-diyl]dibenzene may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1,1’-[1-(2-Iodophenyl)prop-1-ene-3,3-diyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the iodophenyl group to a phenyl group.
Substitution: The iodophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or ketones, while reduction can produce phenyl derivatives.
Scientific Research Applications
1,1’-[1-(2-Iodophenyl)prop-1-ene-3,3-diyl]dibenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 1,1’-[1-(2-Iodophenyl)prop-1-ene-3,3-diyl]dibenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The iodophenyl group plays a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1,1’-[1-(2-Bromophenyl)prop-1-ene-3,3-diyl]dibenzene: Similar structure but with a bromine atom instead of iodine.
1,1’-[1-(2-Chlorophenyl)prop-1-ene-3,3-diyl]dibenzene: Contains a chlorine atom instead of iodine.
1,1’-[1-(2-Fluorophenyl)prop-1-ene-3,3-diyl]dibenzene: Features a fluorine atom in place of iodine.
Uniqueness
The presence of the iodine atom in 1,1’-[1-(2-Iodophenyl)prop-1-ene-3,3-diyl]dibenzene imparts unique reactivity and properties compared to its bromine, chlorine, and fluorine analogs
Properties
CAS No. |
485755-50-8 |
|---|---|
Molecular Formula |
C21H17I |
Molecular Weight |
396.3 g/mol |
IUPAC Name |
1-(3,3-diphenylprop-1-enyl)-2-iodobenzene |
InChI |
InChI=1S/C21H17I/c22-21-14-8-7-13-19(21)15-16-20(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-16,20H |
InChI Key |
HULXNAIRKKIFSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C=CC2=CC=CC=C2I)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


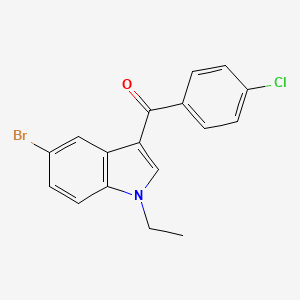
![1-[2,4-Dimethyl-1-(3-phenylpropanoyl)-1H-pyrrol-3-yl]octadecan-1-one](/img/structure/B12576318.png)
![N,N'-[Disulfanediylbis(methylene-2,1-phenylene)]dibenzamide](/img/structure/B12576322.png)
![3-[({4-[Hydroxy(phenyl)acetyl]phenyl}methyl)amino]propanenitrile](/img/structure/B12576327.png)
![1,4-Dioxaspiro[4.4]nonane-7,8-dione](/img/structure/B12576331.png)
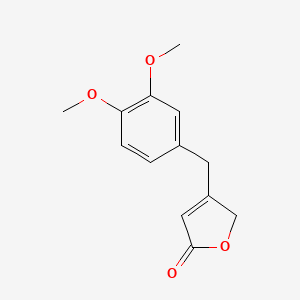
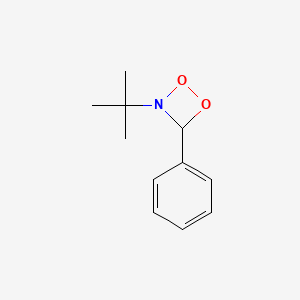
![Acetic acid, 2-[(4-chloro-3-cyano-7-methoxy-6-quinolinyl)oxy]-, ethyl ester](/img/structure/B12576349.png)
![4-{[(Anthracen-9-YL)methoxy]methyl}pyridine](/img/structure/B12576356.png)
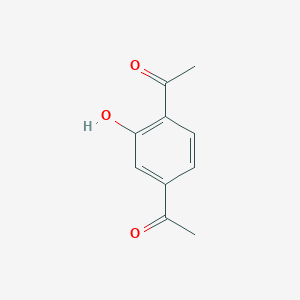
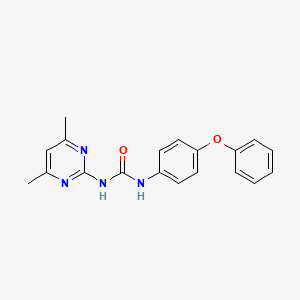
![Pyrazolo[1,5-A]pyrimidine-3,5-diamine](/img/structure/B12576383.png)
![[(2,2-Dimethylpropanoyl)oxy]methyl 4-nitrobenzoate](/img/structure/B12576390.png)

